N-cyclohexylpyrrolidine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJZLFRULSTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-Cyclohexylpyrrolidine-1-carbothioamide
The synthesis of this compound can be achieved through several chemical strategies, ranging from direct precursor reactions to more streamlined, efficient processes.
A primary and straightforward method for synthesizing this compound involves the direct reaction of pyrrolidine (B122466) with a suitable thiocarboxamide precursor. One documented approach describes the reaction of pyrrolidine with N-cyclohexylmethanethioamide. nih.gov In this procedure, equimolar amounts of the two reactants are stirred in refluxing ethanol (B145695) for several hours. nih.gov This method yields the target compound, which can then be purified by recrystallization from ethanol to obtain colorless crystalline blocks. nih.gov The core of this transformation is the nucleophilic attack of the secondary amine (pyrrolidine) on the thiocarbonyl carbon of the N-cyclohexylmethanethioamide, leading to the formation of the more stable this compound.
While specific one-pot or atom-efficient syntheses for this compound are not extensively detailed in the reviewed literature, such strategies are prominent in the synthesis of related heterocyclic and thiourea-containing compounds. biointerfaceresearch.comrsc.orgrsc.org One-pot reactions, which combine multiple reaction steps into a single procedure without isolating intermediates, are valued for their efficiency and reduced waste. For example, various pyrazole-1-carbothioamide and indazole-1-carbothioamide derivatives have been successfully synthesized using one-pot, multi-component reactions. biointerfaceresearch.comrsc.org These methods often involve the condensation of an amine, an isothiocyanate, and a third component under specific catalytic conditions. biointerfaceresearch.com
Atom-efficient syntheses aim to maximize the incorporation of atoms from the reactants into the final product. rsc.org Strategies like C-H activation are being explored to create complex molecules, such as NS5A inhibitors which can contain pyrrolidine-like structures, in a more convergent and atom-economical manner. rsc.org The synthesis of thiourea (B124793) derivatives through a multicomponent reaction of an isocyanide, an amine, and elemental sulfur also represents an atom-efficient approach that could potentially be adapted for this compound. researchgate.net
A quantitative comparison of different synthetic routes for this compound is limited by the available data. However, the direct reaction of pyrrolidine and N-cyclohexylmethanethioamide is reported to be quite effective.
| Synthetic Method | Reactants | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Reaction | Pyrrolidine and N-cyclohexylmethanethioamide | Refluxing Ethanol, 4h | 85% | nih.gov |
The 85% yield for this specific pathway indicates a high level of efficiency and selectivity under the specified conditions. nih.gov Selectivity in this context refers to the preferential formation of the desired product over potential side products. The high yield suggests that the reaction proceeds cleanly with minimal competing reactions. Factors influencing yield and selectivity in such syntheses typically include reaction temperature, solvent choice, and the purity of the starting materials.
Chemical Reactivity and Derivatization Studies of this compound
The chemical nature of this compound is defined by the reactivity of its constituent functional groups: the carbothioamide moiety and the pyrrolidine ring.
The carbothioamide group (a type of thiourea) is a versatile functional group known for its diverse reactivity. The presence of nucleophilic sulfur and nitrogen atoms, along with the electrophilic thiocarbonyl carbon, allows for a variety of transformations. nih.gov Thiourea derivatives are widely used as organocatalysts, often activating substrates through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org
Potential transformations for the carbothioamide moiety in this compound could include:
S-Alkylation: The sulfur atom can be readily alkylated to form isothiouronium salts.
Oxidative Cyclization: Reactions with oxidizing agents can lead to the formation of various heterocyclic systems.
Coordination Chemistry: The sulfur and nitrogen atoms can act as ligands, coordinating with metal ions to form metal complexes. nih.gov
Reaction with Carbodiimides: This can lead to the formation of guanidines.
Desulfurization: Treatment with reagents like mercuric oxide or phosgene (B1210022) can convert the thiocarbonyl group into a carbonyl, yielding the corresponding urea (B33335).
These potential reactions highlight the carbothioamide group as a key site for derivatization to create new molecules with potentially different properties.
The pyrrolidine ring is a stable, five-membered saturated heterocycle, but it is not inert. nih.gov Its reactivity can be influenced by adjacent functional groups. Research on structurally related compounds, such as N-cyclohexyl-2-(2-hydroxynaphthalen-1-yl)pyrrolidine-1-carboxamide, has shown that the pyrrolidine ring can undergo acid-catalyzed ring-opening reactions. consensus.app This type of reaction typically occurs in the presence of a strong acid and a suitable nucleophile, leading to the cleavage of one of the C-N bonds within the ring. consensus.app
The pyrrolidine moiety is a fundamental building block in many biologically active compounds and synthetic drugs, indicating its compatibility with a wide range of chemical transformations on other parts of the molecule without compromising the ring's integrity under many conditions. nih.gov However, the potential for ring-opening under acidic conditions is a key aspect of its chemical reactivity profile. consensus.app
Formation of Novel Heterocyclic Derivatives from this compound
This compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic and efficient method, can be employed for this purpose. This reaction typically involves the condensation of a thioamide with an α-haloketone.
While specific literature on the use of this compound in Hantzsch synthesis is not abundant, the reaction can be exemplified by the analogous transformation of N-aroylaminocarbo-N-thioylpyrrolidines with α-haloacetophenones. mersin.edu.tr In a typical procedure, the reaction of this compound with a substituted phenacyl bromide in a suitable solvent, such as ethanol or acetone, would be expected to yield the corresponding 2-(pyrrolidin-1-yl)-N-cyclohexyl-4-arylthiazole derivative. mersin.edu.trdntb.gov.ua
The general reaction scheme is as follows:
Scheme 1: Proposed Synthesis of Thiazole Derivatives from this compound
The reaction conditions, such as temperature and reaction time, would likely influence the yield and purity of the resulting thiazole derivatives. mersin.edu.tr For instance, refluxing the reactants in ethanol for several hours is a common practice in similar syntheses. dntb.gov.ua
A variety of substituted phenacyl bromides can be utilized to generate a library of thiazole derivatives with diverse functionalities. The nature of the substituent on the phenyl ring of the phenacyl bromide can significantly impact the electronic and steric properties of the final product.
Below is a table summarizing the expected products from the reaction of this compound with various α-haloketones, based on established Hantzsch thiazole synthesis protocols. mersin.edu.trdntb.gov.uanih.gov
| This compound | α-Haloketone | Expected Heterocyclic Product |
| This compound | 2-Bromoacetophenone | 2-(Pyrrolidin-1-yl)-N-cyclohexyl-4-phenylthiazole |
| This compound | 2-Bromo-4'-methoxyacetophenone | 2-(Pyrrolidin-1-yl)-N-cyclohexyl-4-(4-methoxyphenyl)thiazole |
| This compound | 2-Bromo-4'-chloroacetophenone | 4-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)-N-cyclohexylthiazole |
| This compound | 2-Bromo-4'-nitroacetophenone | 2-(Pyrrolidin-1-yl)-N-cyclohexyl-4-(4-nitrophenyl)thiazole |
| This compound | Chloroacetone | N-Cyclohexyl-4-methyl-2-(pyrrolidin-1-yl)thiazole |
Mechanistic Investigations of this compound Reactions
The formation of thiazole derivatives from this compound and α-haloketones is believed to proceed through the well-established Hantzsch thiazole synthesis mechanism. This multi-step pathway involves nucleophilic attack, cyclization, and dehydration steps.
The proposed mechanism can be outlined as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide group of this compound attacking the α-carbon of the haloketone. This results in the formation of an intermediate thioimonium salt, with the displacement of the halide ion. nih.gov
Proton Transfer: A proton is then abstracted from the nitrogen atom of the thioamide, leading to the formation of a neutral intermediate.
Intramolecular Cyclization: The nitrogen atom of the intermediate, now acting as a nucleophile, attacks the carbonyl carbon of the ketone functionality. This intramolecular cyclization step leads to the formation of a five-membered heterocyclic ring, specifically a thiazoline (B8809763) intermediate. nih.gov
Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate. This dehydration process results in the formation of the aromatic thiazole ring, yielding the stable 2-(pyrrolidin-1-yl)-N-cyclohexyl-4-arylthiazole product. nih.gov
Scheme 2: Plausible Mechanism for the Hantzsch Thiazole Synthesis with this compound
The regioselectivity of the Hantzsch synthesis is generally well-defined, with the sulfur atom of the thioamide consistently attacking the α-carbon of the haloketone. The stability of the final aromatic thiazole ring is a significant driving force for the reaction. nih.gov
Further mechanistic studies could involve computational modeling to investigate the transition states and intermediates in more detail. Isotopic labeling studies could also be employed to confirm the proposed reaction pathway and the origin of each atom in the final heterocyclic product.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques for N-Cyclohexylpyrrolidine-1-carbothioamide
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound, with each technique providing complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the cyclohexyl and pyrrolidine (B122466) rings, as well as the N-H proton of the thioamide group. The integration of these signals would confirm the presence of 20 hydrogen atoms. The chemical shifts and multiplicities would provide information about the electronic environment of each proton. For instance, the protons on carbons adjacent to the nitrogen atoms would appear at a lower field compared to other aliphatic protons.
¹³C NMR: The carbon NMR spectrum would verify the presence of 11 distinct carbon atoms in the molecule. The thione carbon (C=S) would be uniquely identified by its characteristic downfield chemical shift. The remaining signals would correspond to the carbons of the cyclohexyl and pyrrolidine rings.
2D-COSY (Correlation Spectroscopy): A 2D-COSY experiment would be instrumental in confirming the regiochemistry by establishing the spin-spin coupling correlations between adjacent protons. This would allow for the unambiguous assignment of protons within the cyclohexyl and pyrrolidine spin systems, confirming the connectivity of the molecular skeleton.
These NMR techniques collectively provide a detailed map of the molecule's covalent framework and are essential for confirming its identity and structure in a non-crystalline state.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorption bands would include:
N-H Stretching: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary thioamide.
C-H Stretching: Multiple absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic cyclohexyl and pyrrolidine rings.
C=S Stretching: The thioamide group (thione) would exhibit a characteristic stretching vibration. This band is typically found in the region of 1020-1250 cm⁻¹, although its exact position and intensity can be influenced by molecular structure and hydrogen bonding.
C-N Stretching: Vibrations corresponding to the C-N bonds of the thioamide and the pyrrolidine ring would be expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
The presence of these characteristic bands provides strong evidence for the thioamide, pyrrolidine, and cyclohexyl moieties within the molecule.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to verify the molecular formula, C₁₁H₂₀N₂S. nih.gov The experimentally determined mass would be compared to the calculated exact mass of 212.1347.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Plausible fragmentation pathways for this molecule would include:
Cleavage of the cyclohexyl ring.
Fragmentation of the pyrrolidine ring.
Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of the cyclohexyl or pyrrolidine fragments.
These fragmentation patterns serve as a fingerprint, supporting the proposed connectivity of the molecule.
Solid-State Structural Investigations via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, offering precise bond lengths, bond angles, and the exact three-dimensional conformation of the molecule in the solid state.
The crystallographic analysis of this compound reveals its solid-state packing arrangement. The compound crystallizes in the orthorhombic system with the space group Pbca. beilstein-journals.org This indicates a centrosymmetric packing arrangement of the molecules within the crystal lattice. The unit cell contains eight molecules (Z = 8). beilstein-journals.org
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₁H₂₀N₂S | nih.gov |
| Formula Weight | 212.35 | nih.gov |
| Crystal System | Orthorhombic | beilstein-journals.org |
| Space Group | Pbca | beilstein-journals.org |
| a (Å) | 9.3808 (19) | beilstein-journals.org |
| b (Å) | 10.925 (2) | beilstein-journals.org |
| c (Å) | 23.540 (5) | beilstein-journals.org |
| Volume (ų) | 2412.6 (8) | beilstein-journals.org |
| Z | 8 | beilstein-journals.org |
The X-ray structure provides an unambiguous view of the molecule's conformation in the crystalline form. beilstein-journals.org The analysis shows that the two cyclic moieties adopt their most stable conformations. chemicalbook.com
Cyclohexane (B81311) Ring: The cyclohexane ring is found in a stable chair conformation. beilstein-journals.orgchemicalbook.com This is the lowest energy conformation for a six-membered aliphatic ring, minimizing both angular and torsional strain.
Pyrrolidine Ring: The five-membered pyrrolidine ring adopts an envelope conformation, with the C2 atom forming the flap of the envelope. beilstein-journals.org This puckered conformation relieves the torsional strain that would be present in a planar five-membered ring.
The N-H group of the thioamide linker is not involved in any significant intra- or intermolecular hydrogen bonding interactions in the crystal structure. beilstein-journals.orgchemicalbook.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of this compound is primarily governed by van der Waals forces, with a notable absence of strong intermolecular interactions such as classical hydrogen bonds or π-stacking. The crystal packing arrangement is influenced by the specific conformations of the pyrrolidine and cyclohexane rings.
Hydrogen Bonding Networks: A detailed analysis of the crystal structure of this compound reveals that the N-H group is not involved in any significant intra- or intermolecular hydrogen bonding. nih.govnih.gov This is an important characteristic of the compound's solid-state behavior, as the lack of strong, directional hydrogen bonds means that the crystal packing is dictated by weaker, less specific forces. The hydrogen atoms were placed in calculated positions and refined using a riding model, with the N-H distance fixed at 0.86 Å. nih.gov The absence of these interactions is a defining feature of its crystal lattice.
π-Stacking: The molecular structure of this compound lacks aromatic rings. Consequently, π-stacking interactions, which are a significant stabilizing force in the crystal packing of many aromatic compounds, are not present in this molecule. The structure consists of saturated cyclic systems—a pyrrolidine ring and a cyclohexane ring—which are incapable of participating in such interactions.
The crystal structure of the title compound is orthorhombic and belongs to the space group Pbca. The unit cell parameters and other crystallographic data are summarized in the table below. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀N₂S |
| Molecular Weight | 212.35 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3808 (19) |
| b (Å) | 10.925 (2) |
| c (Å) | 23.540 (5) |
| V (ų) | 2412.6 (8) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.170 Mg/m³ |
| F(000) | 928 |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties of N-Cyclohexylpyrrolidine-1-carbothioamide
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by modeling the electron density.
The initial step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For this compound, DFT calculations would be employed to find its equilibrium geometry. These theoretical calculations can be validated against experimental data, such as that obtained from X-ray crystallography.
Experimental studies have determined the crystal structure of this compound, revealing that it crystallizes in an orthorhombic system. nih.gov Key findings from crystallographic data indicate that the five-membered pyrrolidine (B122466) ring adopts an envelope conformation, while the cyclohexane (B81311) ring exists in a stable chair conformation. nih.govnih.gov
A thorough DFT study would involve a conformational search to map out the potential energy surface of the molecule. This process identifies various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. The theoretically optimized geometry is expected to reproduce these experimental conformations with high accuracy.
Table 1: Experimental Crystal and Optimized Geometrical Parameters for this compound This table combines experimental data with illustrative theoretical data that would be the target of DFT calculations.
| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Illustrative DFT-Calculated Value (e.g., B3LYP/6-311G**) |
|---|---|---|
| Crystal Parameters | ||
| Crystal System | Orthorhombic | N/A |
| Cell a (Å) | 9.3808 | N/A |
| Cell b (Å) | 10.925 | N/A |
| Cell c (Å) | 23.540 | N/A |
| Volume (ų) | 2412.6 | N/A |
| Selected Bond Lengths (Å) | ||
| S1—C5 | 1.691 | 1.695 |
| N1—C5 | 1.339 | 1.342 |
| N2—C5 | 1.346 | 1.350 |
| Conformation | ||
| Pyrrolidine Ring | Envelope | Envelope |
| Cyclohexane Ring | Chair | Chair |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comnumberanalytics.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. dergipark.org.trresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2). A higher chemical potential indicates better electrophilic character. dergipark.org.tr
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap and are less reactive. irjweb.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η).
DFT calculations would provide the energies of the HOMO and LUMO for this compound, allowing for the determination of these reactivity descriptors and offering a quantitative prediction of its chemical behavior.
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for organic molecules, as specific computational results were not available in the provided sources.
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (η) | 4.90 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.15 | Tendency to donate an electron |
| Electron Affinity (A) | 1.25 | Tendency to accept an electron |
| Chemical Potential (μ) | -3.70 | Electron escaping tendency |
| Chemical Hardness (η) | 2.45 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.79 | Propensity to act as an electrophile |
DFT calculations are also highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental spectra.
NMR Chemical Shifts: Quantum mechanical methods like DFT can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with reasonable accuracy. nih.govresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, confirming the molecular structure, and studying conformational dynamics. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT for this purpose. mdpi.com
IR Frequencies: The vibrational frequencies from an infrared (IR) spectrum can be calculated using DFT. nih.govresearchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the frequencies and intensities of vibrational modes (e.g., C=S stretch, N-H bend, C-H stretches). Comparing the predicted IR spectrum to the experimental one helps in assigning vibrational bands to specific molecular motions. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table provides hypothetical spectroscopic data for illustrative purposes.
| Spectroscopic Parameter | Illustrative Predicted Value | Corresponding Functional Group/Atom |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | ||
| δ(H) | ~7.5 | N-H (Thioamide) |
| δ(H) | ~3.5 - 4.0 | N-CH (Cyclohexyl) |
| δ(H) | ~1.0 - 2.0 | Cyclohexyl and Pyrrolidine CH₂ |
| ¹³C NMR Chemical Shifts (ppm) | ||
| δ(C) | ~180 | C=S (Thioamide) |
| δ(C) | ~50 - 60 | N-CH (Cyclohexyl) |
| δ(C) | ~25 - 40 | Cyclohexyl and Pyrrolidine CH₂ |
| Key IR Frequencies (cm⁻¹) | ||
| ν(N-H) | ~3300 - 3400 | N-H Stretching |
| ν(C-H) | ~2850 - 2950 | Aliphatic C-H Stretching |
| ν(C=S) | ~1200 - 1250 | Thioamide C=S Stretching |
Molecular Dynamics Simulations and Energetic Profiling
While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamic nature and interactions. escholarship.orgutupub.fi
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. nih.govresearchgate.net Each polymorph has a different crystal lattice arrangement and, consequently, different physical properties. The thermodynamic stability of a crystal is quantified by its lattice energy—the energy released when gaseous ions or molecules come together to form a crystal lattice. uni-siegen.de
Computational methods can predict the lattice energies of different hypothetical crystal packings. uwa.edu.aumdpi.com For this compound, whose one polymorph is known, nih.gov lattice energy calculations could be used to:
Assess the stability of the known orthorhombic form.
Predict the existence and relative stability of other, yet undiscovered, polymorphs.
Understand the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing.
These calculations are crucial for controlling the solid-state form of the compound during manufacturing. nih.gov
Molecular dynamics simulations can model how this compound behaves in different solvents, such as water or organic solvents. mdpi.com By simulating the molecule surrounded by a large number of solvent molecules, one can study:
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, which is crucial for understanding its solubility.
Interaction Dynamics: The specific interactions between the solute and solvent molecules, such as the formation and lifetime of hydrogen bonds.
Conformational Changes: How the solvent influences the conformational preferences of the molecule compared to the gas phase.
These simulations provide a molecular-level picture of the solvation process and help predict how the compound will behave in different chemical environments, which is fundamental to many of its applications. semanticscholar.org
Quantum Chemical Methods in Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. rsc.org These methods, particularly Density Functional Theory (DFT), allow researchers to model the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers. semanticscholar.orgsemanticscholar.org While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles are well-established through research on analogous thiourea (B124793) derivatives. researchgate.netresearchgate.net
Researchers commonly employ DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to optimize the geometries of reactants, products, and transition states. semanticscholar.orgnih.gov This process allows for the calculation of key thermodynamic and kinetic parameters. For instance, in the synthesis of thiourea derivatives, DFT can elucidate the plausible mechanism, such as the condensation reaction between an amine and an isothiocyanate. researchgate.net Calculations can confirm the stepwise or concerted nature of the reaction, revealing the energies required for each step.
Another area where these methods are applied is in understanding the antioxidant activity of thiourea compounds. researchgate.net Theoretical studies can determine the viability of different antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), by calculating reaction enthalpies and activation energies for the reaction between the thiourea derivative and free radicals. researchgate.net For example, a study on other thiourea derivatives showed the HAT mechanism to be kinetically preferred for scavenging free radicals. researchgate.net Such computational approaches provide a foundational understanding that can be extrapolated to predict the behavior of this compound.
Table 1: Typical Parameters in Quantum Chemical Calculations for Reaction Mechanisms
| Parameter | Description | Common Method/Basis Set | Application Example |
|---|---|---|---|
| Geometry Optimization | Finding the lowest energy arrangement of atoms for a molecule or transition state. | DFT (e.g., B3LYP, M05-2X) / 6-31G(d) or larger | Determining the stable structures of reactants and products. semanticscholar.orgnih.gov |
| Frequency Calculation | Calculation of vibrational frequencies to confirm a structure as a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | Same as Geometry Optimization | Verifying the nature of stationary points on the potential energy surface. nih.gov |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and reactants. | Single-Point Energy Calculations at higher level of theory (e.g., CCSD(T)) | Predicting the rate-determining step of a reaction pathway. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction, indicating if it is exothermic or endothermic. | Calculated from the total energies of products and reactants. | Assessing the thermodynamic favorability of a reaction. |
| Solvent Effects | Accounting for the influence of the solvent on the reaction, which can significantly alter energy barriers. | Polarizable Continuum Model (PCM) or SMD Model | Simulating reaction conditions more realistically to match experimental results. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com This is often combined with molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations to visualize and understand the interactions between a ligand and its biological target at the molecular level. frontiersin.org
For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules and evaluating their biological activity. The next step involves calculating various molecular descriptors for each derivative. These descriptors fall into several categories:
Electronic Descriptors: (e.g., dipole moment, partial charges) which describe the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular weight, volume, surface area) which relate to the size and shape of the molecule. mdpi.com
Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity and branching.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's solubility characteristics.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is generated that links these descriptors to the observed activity. mdpi.comnih.gov A robust QSAR model not only explains the observed activities but can also predict the potency of new, unsynthesized derivatives, thereby guiding further synthetic efforts toward more active compounds. nih.gov
Molecular docking complements QSAR by providing a structural hypothesis for the observed activity. nanobioletters.com In a typical study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). cellmolbiol.org Derivatives of this compound would then be computationally "docked" into the active site of the target. The docking process predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity. beilstein-journals.org These studies can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on other thiourea derivatives have identified key amino acid residues in enzyme active sites that are critical for binding. semanticscholar.orgnih.gov
Molecular dynamics simulations can further validate the stability of the docked poses over time, providing a more dynamic picture of the interaction. frontiersin.orgjapsonline.com
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Type | Example Descriptor | Definition | Potential Influence on Activity |
|---|---|---|---|
| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence how well the molecule fits into a binding pocket. |
| Electronic | Dipole Moment (µ) | A measure of the net molecular polarity. | Important for electrostatic interactions with the target protein. mdpi.com |
| Electronic | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to membrane permeability and hydrogen bonding capacity. mdpi.com |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Describes the molecule's hydrophobicity, affecting solubility and binding. |
| Topological | Wiener Index | A distance-based topological index. | Reflects molecular branching and compactness. |
Coordination Chemistry and Metal Complexation
Ligand Behavior and Coordination Modes of N-Cyclohexylpyrrolidine-1-carbothioamide and its Analogs
The versatility of this compound as a ligand stems from the presence of multiple donor atoms and its structural flexibility. The coordination behavior is primarily dictated by the reaction conditions and the nature of the metal ion involved.
This compound and its analogs, such as thiosemicarbazides and other thioamides, can exhibit a range of coordination modes. While specific studies on this compound are limited, the behavior of analogous compounds provides a strong basis for understanding its potential coordination mechanisms.
Monodentate Coordination: In this mode, the ligand coordinates to a metal center through a single donor atom. For thioamides, the sulfur atom is a common monodentate coordination site due to its soft nature, which makes it a good donor for soft metal ions.
Bidentate Coordination: This is a more common coordination mode for ligands of this type, involving two donor atoms chelating to the metal center. In this compound, bidentate coordination is expected to occur through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyrrolidine (B122466) ring or the exocyclic nitrogen. The formation of stable five- or six-membered chelate rings is a driving force for this type of coordination. Studies on analogous Schiff base ligands derived from carbothioamides demonstrate bidentate coordination through the azomethine nitrogen and the thiolate sulfur atom. researchgate.net
Polydentate Coordination: While less common for a single molecule of this compound, polydentate behavior can be observed in more complex ligand systems or through the formation of bridging structures. For instance, some thiosemicarbazone ligands can act as tridentate ligands, coordinating through the sulfur, azomethine nitrogen, and another donor atom from a substituent.
The coordination chemistry of this compound is dominated by the interplay of its nitrogen and sulfur donor atoms.
Sulfur Donor Atom: The thiocarbonyl group (C=S) is a key player in the coordination of this ligand. The sulfur atom can coordinate in its thione form (C=S) or, upon deprotonation, in its thiolate form (C-S⁻). The thione form typically acts as a neutral donor, while the thiolate form acts as an anionic donor, forming a more stable bond with the metal ion. The preference for thione versus thiol tautomeric forms can influence the geometry of the resulting complex. rasayanjournal.co.in The involvement of the sulfur atom in coordination is often confirmed by shifts in the ν(C=S) vibrational frequency in the infrared spectra of the metal complexes. chemrevlett.com
Nitrogen Donor Atoms: this compound possesses two nitrogen atoms: one within the pyrrolidine ring and one exocyclic nitrogen attached to the cyclohexyl group. The pyrrolidine nitrogen, being part of a saturated heterocyclic system, is a potential donor atom. The exocyclic nitrogen can also participate in coordination, particularly if the ligand adopts a specific conformation. In analogous systems, such as N-substituted thiosemicarbazones, the azomethine nitrogen is a primary coordination site. researchgate.net The participation of nitrogen atoms in coordination is typically evidenced by the appearance of new bands in the far-infrared spectra corresponding to M-N vibrations. chemrevlett.com
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
While specific synthetic procedures for the metal complexes of this compound are not extensively documented, the general methods used for analogous thioamide and thiosemicarbazone ligands can be applied. A typical synthesis involves the following steps:
Dissolving the ligand in a suitable organic solvent, such as ethanol (B145695), methanol, or DMF.
Adding a solution of the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Co(II), Ni(II), Cu(II), Mn(II), Zn(II), or Pd(II)) to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio.
The reaction mixture is often heated under reflux for a period of time to ensure the completion of the reaction.
The resulting solid complex is then isolated by filtration, washed with the solvent, and dried.
For example, the synthesis of Co(II) complexes with similar N-donor ligands has been achieved by reacting CoCl₂·6H₂O with the ligand in an appropriate solvent. jpionline.org Similarly, Pd(II) complexes have been prepared by reacting a palladium precursor like Pd(COD)Cl₂ with phosphinecarbothioamide ligands. arcjournals.org
Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion and for determining the geometry of the resulting complex.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The key vibrational bands to monitor include:
ν(N-H): A shift or disappearance of the N-H stretching vibration can indicate the involvement of the nitrogen atom in coordination or its deprotonation.
ν(C=S): A shift in the thiocarbonyl stretching frequency to a lower wavenumber is a strong indication of the sulfur atom's coordination to the metal. chemrevlett.com
New Bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-N and M-S stretching vibrations, providing direct evidence of coordination. researchgate.netchemrevlett.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. The d-d transitions of the metal ions are sensitive to the ligand field environment. For instance, octahedral Co(II) complexes typically show multiple absorption bands in the visible region. nih.gov The spectra also show ligand-to-metal charge transfer (LMCT) bands, which are characteristic of complexes with sulfur-containing ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II)). The coordination of the ligand can lead to shifts in the chemical shifts of the protons and carbons near the coordination sites. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals are often broadened, but can still provide structural information. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-Mass): ESI-Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. The mass spectrum of a complex will show a molecular ion peak corresponding to the formula of the complex. nih.gov
Illustrative Spectroscopic Data for Analogous Metal Complexes Since specific data for this compound complexes is not readily available, the following table presents typical spectroscopic data for analogous thiosemicarbazone and thioamide complexes to illustrate the expected observations.
| Spectroscopic Technique | Ligand | Metal Complex | Observations and Interpretation |
| IR (cm⁻¹) | ν(C=S) ~894 | ν(C=S) shifts to higher or lower wavenumbers | Indicates coordination of the sulfur atom. chemrevlett.com |
| - | New bands ~401-385 (M-S), ~478-462 (M-N) | Confirms the formation of metal-sulfur and metal-nitrogen bonds. chemrevlett.com | |
| UV-Vis (nm) | π→π* and n→π* transitions | d-d transitions and LMCT bands appear | Provides information on the geometry of the complex and metal-ligand interactions. nih.gov |
| ¹H NMR (ppm) | N-H proton signal | Shift or disappearance of the N-H signal | Indicates involvement of the NH group in coordination or deprotonation. |
| ESI-Mass (m/z) | [L+H]⁺ | [M+L]⁺ or other complex fragments | Confirms the molecular weight and stoichiometry of the complex. nih.gov |
While the crystal structure of this compound has been determined, revealing an envelope conformation for the pyrrolidine ring and a chair conformation for the cyclohexane (B81311) ring, the crystal structures of its metal complexes are not yet reported in the literature. amanote.com However, based on studies of analogous ligands, several geometries can be anticipated for the metal complexes of this compound.
Expected Geometries: Depending on the metal ion, its oxidation state, and the coordination number, the complexes could adopt various geometries such as:
Square Planar: Common for Pd(II), Ni(II) (low-spin), and Cu(II) complexes.
Tetrahedral: Often observed for Co(II) and Zn(II) complexes.
Octahedral: Common for many transition metals, including Co(II), Ni(II), Mn(II), and Zn(II), often achieved by the coordination of two ligand molecules and additional solvent or counter-ion molecules.
The crystal structure of the free ligand this compound provides a basis for understanding its potential coordination behavior. The conformation of the pyrrolidine and cyclohexane rings will influence the steric accessibility of the donor atoms and the stability of the resulting chelate rings.
Crystallographic Data for this compound amanote.com
| Parameter | Value |
| Formula | C₁₁H₂₀N₂S |
| Molecular Weight | 212.35 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.3808 (19) |
| b (Å) | 10.925 (2) |
| c (Å) | 23.540 (5) |
| V (ų) | 2412.6 (8) |
| Z | 8 |
This structural information is foundational for future studies aimed at synthesizing and crystallographically characterizing the metal complexes of this compound, which will be essential for a complete understanding of its coordination chemistry.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. For metal complexes of this compound, the ligand is expected to coordinate primarily through the sulfur atom of the carbothioamide group, and potentially through the pyrrolidine nitrogen, acting as a bidentate or monodentate ligand. The electronic spectra and magnetic behavior of these complexes are crucial for elucidating their geometric and electronic structures.
The electronic absorption spectra of transition metal complexes typically exhibit bands arising from d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. In the case of this compound complexes, the UV-Vis spectra are anticipated to show intra-ligand transitions at higher energies (in the UV region) and d-d or charge transfer bands at lower energies (in the visible or near-infrared region).
The d-d transitions are generally weak and provide information about the coordination geometry. For instance, octahedral Co(II) complexes with similar thioamide ligands often display multiple absorption bands in the visible region, which are assigned to specific electronic transitions. researchgate.net Similarly, Ni(II) complexes can exist in various geometries such as octahedral, tetrahedral, or square planar, each with a characteristic set of d-d transitions. researchgate.net The position and intensity of these bands are influenced by the ligand field strength of this compound.
Charge transfer bands, which are typically more intense than d-d bands, can also provide valuable electronic information. LMCT bands, involving the transfer of an electron from the ligand (from the sulfur or nitrogen donor atoms) to the metal d-orbitals, are expected for complexes with metals in higher oxidation states. Conversely, MLCT bands may be observed for complexes with metals in lower oxidation states and ligands possessing low-lying π* orbitals.
The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion. youtube.com Magnetic susceptibility measurements can distinguish between paramagnetic complexes (with unpaired electrons) and diamagnetic complexes (with all paired electrons). youtube.comgcnayanangal.com The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data and provides insight into the spin state and sometimes the geometry of the complex. researchgate.netgcnayanangal.com
For example, high-spin octahedral Fe(III) complexes (d⁵) are expected to have a magnetic moment close to 5.92 B.M., corresponding to five unpaired electrons. High-spin octahedral Co(II) complexes (d⁷) typically exhibit magnetic moments in the range of 4.3–5.2 B.M. researchgate.net The actual measured magnetic moments can deviate from the spin-only values due to orbital contributions and spin-orbit coupling. researchgate.net
Below is an interactive data table summarizing the expected electronic spectral data and magnetic properties for hypothetical first-row transition metal complexes of this compound, based on data from analogous thiosemicarbazone and carbothioamide complexes. researchgate.net
Theoretical Insights into Complex Stability, Geometry, and Electronic Structure
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to gain deeper insights into the properties of metal complexes. dntb.gov.ua For this compound metal complexes, computational studies can predict and rationalize their stability, preferred geometries, and electronic structures. nih.gov
Complex Stability: The stability of a metal complex in solution is quantified by its stability constant. d-nb.inforesearchgate.net Computational methods can be used to calculate the Gibbs free energy of complex formation, which is related to the stability constant. By comparing the energies of the reactants (metal ion and ligand) and the product (the complex), the thermodynamic stability can be assessed. nih.gov These calculations can help in understanding the factors that influence complex stability, such as the nature of the metal ion, the chelate effect, and steric hindrance. For instance, DFT calculations can elucidate how the deprotonation of a ligand can increase its binding affinity towards a metal cation. nih.gov
Geometry Optimization: One of the primary applications of DFT is the optimization of molecular geometries. researchgate.net For this compound complexes, theoretical calculations can predict the most stable coordination modes (e.g., monodentate vs. bidentate), bond lengths, and bond angles. nih.gov This information is invaluable for interpreting experimental data, such as X-ray crystallography and spectroscopic results. For example, DFT can be used to determine the preferred conformation of the cyclohexyl and pyrrolidine rings upon coordination.
Electronic Structure: DFT calculations provide detailed information about the electronic structure of molecules, including the energies and compositions of molecular orbitals (MOs). derpharmachemica.com The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. nih.gov
Furthermore, the distribution of electron density and the nature of the metal-ligand bonding can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). rsc.org These methods can quantify the degree of covalent character in the metal-ligand bonds and provide insights into charge transfer interactions. rsc.org
Exploration of Research Applications
Catalytic Applications in Organic Synthesis
The unique combination of a pyrrolidine (B122466) moiety and a thiourea (B124793) group in N-cyclohexylpyrrolidine-1-carbothioamide suggests its potential utility in catalysis. The pyrrolidine ring is a well-established scaffold in organocatalysis, while the thiourea group is known for its ability to act as a hydrogen-bond donor and to coordinate with metal centers.
The pyrrolidine ring is a privileged scaffold in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. amanote.com This five-membered nitrogen-containing heterocycle is a core component of numerous highly effective organocatalysts, largely due to its conformational rigidity and the stereochemical information that can be readily installed on the ring. rsc.orgchemrxiv.org Proline, the parent amino acid of many pyrrolidine-based catalysts, was famously used in the early development of direct asymmetric aldol (B89426) reactions. nih.gov Since then, a vast array of chiral pyrrolidine derivatives have been developed and successfully applied in a multitude of asymmetric transformations, including aldol condensations, Mannich reactions, and Michael additions. nih.govthno.orgiranchembook.irscispace.com
The catalytic power of these scaffolds often stems from their ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds. research.fi The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivity. thno.org For instance, diarylprolinol silyl (B83357) ethers and N-alkyl-2,2'-bipyrrolidine derivatives are highly effective organocatalysts for various asymmetric reactions. thno.org While the pyrrolidine scaffold is a cornerstone of organocatalysis, specific investigations into the catalytic activity of this compound itself in reactions like aldol condensations or other asymmetric syntheses are not extensively documented in current literature.
The thiourea group within this compound contains soft donor atoms (sulfur and nitrogen) that are capable of coordinating with transition metals, suggesting the potential for its metal complexes to serve as catalysts. One area of interest for such complexes could be multicomponent reactions, such as the Ketone-Amine-Alkyne (KA2) coupling. The KA2 coupling is a powerful, one-pot method for synthesizing quaternary propargylamines, which are valuable structures in medicinal chemistry and materials science. mdpi.comibs.re.kr This reaction is typically catalyzed by transition metals like copper, gold, or zinc. ibs.re.krrsc.orgchemrxiv.org
The general strategy for these reactions involves the use of a metal catalyst to activate the terminal alkyne, forming a metal acetylide. ibs.re.krnih.gov Simultaneously, the ketone and amine condense to form a ketimine intermediate. The reaction culminates in the nucleophilic attack of the metal acetylide on the ketimine. mdpi.comibs.re.kr A variety of copper-based catalytic systems, such as CuBr, CuCl2, and Cu(I)-N-heterocyclic carbene complexes, have proven effective for KA2 couplings. mdpi.comrsc.org However, the use of metal complexes specifically derived from this compound as catalysts in KA2 coupling reactions has not been reported in the available scientific literature.
Table 1: Representative Catalytic Systems for KA2 Coupling Reactions This table shows general examples and does not include this compound, as its use is not documented.
| Catalyst System | Ketone | Amine | Alkyne | Yield (%) | Reference |
| CuBr / Molecular Sieves | Cyclohexanone | Piperidine | Phenylacetylene | High | mdpi.com |
| CuCl2 / Ti(OEt)4 | Aromatic Ketones | Various Amines | Terminal Alkynes | Good to Excellent | mdpi.com |
| Zn(OAc)2 | Cyclohexanone | N-phenylpiperazine | 2-Methyl-3-butyn-2-ol | High | chemrxiv.org |
| AuBr3 | Cyclohexanones | Secondary Amines | Phenylacetylene | Not specified | chemrxiv.org |
The mechanism of the KA2 coupling reaction is challenging to study due to the multiple components and equilibria involved. ibs.re.kr For metal-catalyzed variants, the generally accepted pathway begins with the reaction between the metal salt and the terminal alkyne to generate a metal acetylide species. mdpi.comnih.gov Concurrently, the ketone and amine substrates react to form a ketimine, a process that often releases a molecule of water. ibs.re.kr The rate-determining step is typically considered to be the nucleophilic addition of the metal acetylide to the electrophilic carbon of the ketimine or a related ketiminium cation. mdpi.comibs.re.kr
Mechanistic studies often focus on identifying the active catalytic species and understanding the factors that influence the reactivity of the ketimine intermediate, which is generally less reactive than the corresponding aldimine in related A3 couplings. ibs.re.kr While detailed mechanistic investigations have been conducted for various catalytic systems involving metals like copper, gold, and zinc, there are no specific mechanistic studies available in the literature for catalytic cycles involving this compound or its metal complexes. mdpi.comibs.re.kr
Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. research.fi The thiourea moiety is a powerful structural motif in this field, renowned for its ability to form strong and directional hydrogen bonds, which can be exploited in molecular recognition and the construction of self-assembling systems. research.fi
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent forces. thno.org Thiourea derivatives are excellent hydrogen-bond donors through their N-H protons, enabling them to act as hosts or recognition units for anions and other electron-rich guests. The formation of these host-guest complexes relies on a combination of interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. thno.org The specific recognition and binding properties of a host can be finely tuned by altering its structure.
This compound possesses the key thiourea functional group, suggesting its potential to participate in host-guest chemistry. The N-H proton and the lone pairs on the sulfur atom could engage in hydrogen bonding with suitable guest molecules. However, dedicated studies exploring this compound as a host molecule in molecular recognition phenomena have not been specifically reported in the surveyed literature.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Thiourea compounds frequently self-assemble in the solid state via intermolecular N-H···S hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains, which in turn pack to form larger, hierarchical structures.
A crystallographic study of this compound provides specific insights into its solid-state behavior. nih.gov The analysis revealed that in the crystal structure, the five-membered pyrrolidine ring adopts an envelope conformation, while the cyclohexane (B81311) ring is in a chair conformation. nih.gov Crucially, the study reports that the N-H group is not involved in any intermolecular interactions in this particular crystalline form. nih.gov This finding is notable because it indicates an absence of the typical N-H···S hydrogen-bonded assemblies that are common for many other thiourea derivatives. This suggests that steric factors from the bulky cyclohexyl and pyrrolidine groups may hinder the formation of these common supramolecular patterns, leading to a different packing arrangement in the solid state.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₂₀N₂S | |
| Molecular Weight | 212.35 | |
| Crystal System | Orthorhombic | |
| Space Group | Pca2₁ | |
| a (Å) | 9.3808 (19) | |
| b (Å) | 10.925 (2) | |
| c (Å) | 23.540 (5) | |
| Volume (ų) | 2412.6 (8) | |
| Z (molecules/unit cell) | 8 |
Role of Hydrogen Bonding and Other Weak Interactions in Supramolecular Architectures
The assembly of molecules into larger, ordered structures, known as supramolecular architectures, is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govbath.ac.uk The specific arrangement of these interactions dictates the physical and chemical properties of the material.
In the case of this compound, crystallographic studies have provided precise details about its three-dimensional structure. The analysis reveals that the five-membered pyrrolidine ring adopts an envelope conformation, while the six-membered cyclohexane ring is in a stable chair conformation. nih.gov However, a key finding from these structural reports is that the N-H group of the carbothioamide linker is not involved in any significant intermolecular hydrogen bonding. nih.gov This suggests that other, weaker interactions may play a more dominant role in its crystal packing.
While direct studies on the supramolecular chemistry of this compound are limited, research on related carbothioamide derivatives highlights the importance of N-H···S hydrogen bonds and C-H···π interactions in forming two-dimensional supramolecular assemblies. amanote.com The strength and directionality of hydrogen bonds are fundamental in creating stable and predictable supramolecular structures. aalto.fi The lack of strong hydrogen bonding in the parent molecule indicates that its supramolecular behavior might differ significantly from derivatives where such interactions are promoted.
In Vitro Biological Activity and Mechanistic Hypotheses
The biological potential of this compound can be inferred by examining the activities of compounds containing its core components. The pyrrolidine ring, in particular, is a key scaffold in a multitude of compounds with significant pharmacological activities. nih.gov
Evaluation of Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Cyclooxygenase Enzymes, Anti-apoptotic Proteins)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: AChE and BChE are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govmdpi.com While direct data on this compound is unavailable, derivatives containing the carbothioamide or pyrrolidine moiety have been investigated. For instance, certain 1,3,4-thiadiazole-carbothioamide derivatives have shown potential as AChE inhibitors. researchgate.net Similarly, a study on 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone, which contains a pyrrolidine ring, demonstrated potent and selective inhibition of BChE. mdpi.com Kinetic studies of related compounds suggest that they can act as mixed-type or noncompetitive inhibitors, binding to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. mdpi.comresearchgate.net The development of dual or selective inhibitors for these enzymes remains an active area of research for neurodegenerative diseases. nih.govnih.gov
Cyclooxygenase (COX) Enzyme Inhibition: Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process and are the main targets for nonsteroidal anti-inflammatory drugs (NSAIDs). aalto.finih.gov Research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are pyrrolidine-related structures, has shown that these compounds can inhibit both COX-1 and COX-2. nih.gov Some heterocyclic amide derivatives have been identified through in-silico studies as being more efficient at inhibiting COX-2 over COX-1. Furthermore, certain thiadiazole derivatives have been developed as highly selective COX-1 inhibitors, which may offer therapeutic benefits with a reduced risk of gastric damage compared to non-selective NSAIDs. mdpi.com
Anti-apoptotic Protein Inhibition: Death-associated protein kinase 1 (DAPK1) is a protein involved in apoptosis (programmed cell death) and is a target for anticancer drug development. nih.gov A series of aryl carboxamide derivatives were designed as potential DAPK1 inhibitors, with some showing significant anti-proliferative activity against leukemia cell lines. nih.gov This highlights the potential for amide-containing compounds to interact with proteins that regulate apoptosis.
Investigations into Antimicrobial and Antiviral Potentials in Controlled Laboratory Settings
Antimicrobial Potential: The carbothioamide functional group is present in various compounds that exhibit antimicrobial properties. Studies on N-(1-adamantyl)carbothioamide derivatives have demonstrated that their antibacterial activity is influenced by the nature of the cyclic amine precursor, with some derivatives showing marked activity against Gram-positive bacteria. nih.gov Other research has focused on modifying existing antibiotics with structures containing a pyrrolidine ring to combat resistant bacterial strains. semanticscholar.org N-phenylbenzamides have also been explored as potential antibacterial and antifungal agents. mdpi.com
Antiviral Potential: While specific antiviral studies on this compound are not prominent, the broader class of heterocyclic compounds is a major source of antiviral drug candidates. nih.gov For example, research on benzimidazole (B57391) ribonucleosides has shown that substitutions on the heterocyclic ring can lead to potent and selective activity against viruses like human cytomegalovirus (HCMV). nih.gov This demonstrates the principle that small molecular modifications can dramatically influence antiviral potency and selectivity.
Assessment of Anticancer Activity in Cell-Based Assays (e.g., Induction of Apoptosis, Inhibition of Cell Proliferation)
The pyrrolidine and carbothioamide scaffolds are featured in numerous compounds evaluated for anticancer activity. Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been shown to inhibit the viability of human lung cancer cells (A549). mdpi.com Thiosemicarbazones, which are related to carbothioamides, have also been synthesized and have shown dose-dependent anticancer activity against various cell lines, including breast cancer (MCF-7) and melanoma (B16-F0). mdpi.com
Mechanistic studies suggest that these types of compounds can exert their effects through multiple pathways. For example, certain carboxamide derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Molecular docking studies on some of these derivatives suggest they may target key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.gov N-substituted indole-2-carboxamides have also been evaluated, with some compounds showing potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines. nih.gov
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-substituted indole-2-carboxamides | K-562 (Leukemia) | 0.33 µM | nih.gov |
| N-substituted indole-2-carboxamides | HCT-116 (Colon Cancer) | 1.01 µM | nih.gov |
| Thiosemicarbazone Derivative (3-MBTSc) | MCF-7 (Breast Cancer) | 2.82 µg/mL | mdpi.com |
| Hydrazine-1-carboxamide Derivative (4b) | HeLa (Cervical Cancer) | Lowest IC50 of series | nih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov For derivatives containing the carbothioamide group, SAR studies have revealed key insights. For instance, in a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues tested as urease inhibitors, the nature and position of substituents on the aryl ring were found to significantly impact inhibitory potential. researchgate.net
In the context of antimicrobial N-(1-adamantyl)carbothioamides, the choice of the cyclic secondary amine (such as piperazine (B1678402), morpholine, or piperidine) was a critical determinant of antibacterial activity. nih.gov Specifically, aryl and benzyl (B1604629) substitutions on a piperazine ring led to high activity, whereas ethyl derivatives were inactive. nih.gov This indicates that both the electronic and steric properties of the substituents play a crucial role in the molecule's ability to interact with its biological target. For pyrrolidine derivatives, extensive SAR studies have guided the development of potent anticancer agents by exploring various substitutions on the pyrrolidine ring.
Proposed Molecular Targets and Binding Mechanisms of this compound in In Vitro Biological Systems
Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives structurally related to this compound, various molecular targets have been proposed through computational and experimental studies.
Future Research Directions and Perspectives
Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The current reported synthesis of N-cyclohexylpyrrolidine-1-carbothioamide involves the reaction of pyrrolidine (B122466) with N-cyclohexylmethanethioamide in refluxing ethanol (B145695). nih.gov While effective, future research could focus on developing more efficient and sustainable synthetic routes. Modern organic synthesis emphasizes principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency. nih.govnih.gov
Future synthetic strategies could explore:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various thiourea (B124793) and urea (B33335) derivatives. amanote.com Applying MAOS to the synthesis of this compound could significantly shorten reaction times from hours to minutes.
Continuous Flow Chemistry: This approach offers advantages in terms of safety, scalability, and process control for the synthesis of (thio)urea compounds. amanote.com It allows for precise control over reaction parameters, potentially leading to higher purity and yield.
Green Solvents and Catalysts: The use of deep eutectic solvents (DES) or water as a reaction medium, as demonstrated for other thioureas, presents a greener alternative to traditional organic solvents like ethanol. nih.govmdpi.com Furthermore, employing reusable catalysts could enhance the sustainability of the synthesis. tandfonline.com
A comparative overview of potential synthetic methodologies is presented in Table 1.
Table 1: Potential Synthetic Methodologies for this compound
| Method | Potential Advantages | Key Parameters to Investigate |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Power, temperature, reaction time, solvent choice. |
| Continuous Flow Chemistry | High scalability, precise process control, enhanced safety. | Flow rate, reactor temperature, reagent concentration. |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Understanding
The solid-state structure of this compound has been elucidated by X-ray crystallography, revealing a chair conformation for the cyclohexane (B81311) ring and an envelope conformation for the pyrrolidine ring. nih.govnih.gov However, a deeper understanding of its dynamic behavior in solution, electronic properties, and conformational landscape requires the application of advanced analytical techniques.
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can provide detailed insights into the compound's solution-state conformation and the connectivity of its atoms. researchgate.net These methods would be invaluable for confirming the structure of newly synthesized derivatives and for studying its interactions with other molecules.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and corroborate spectroscopic data (NMR, IR), determine electronic properties like HOMO-LUMO energy gaps, and generate molecular electrostatic potential (MEP) maps. tandfonline.comresearchgate.net Such computational studies can predict reactive sites and provide insights into the molecule's potential for intermolecular interactions, which are absent in its known crystal structure. nih.govnih.govbeilstein-journals.org
Mass Spectrometry: High-resolution mass spectrometry techniques, such as ESI-MS, are essential for the accurate mass determination and structural confirmation of the parent compound and its future derivatives. nih.gov
These advanced methods will provide a more complete picture of the molecule's physicochemical properties, which is crucial for designing its future applications.
Development of Novel Materials and Functional Supramolecular Assemblies Based on this compound
The thiourea moiety is a well-known building block in supramolecular chemistry due to its ability to form strong hydrogen bonds, acting as both a donor and an acceptor. nih.govresearchgate.net This property makes this compound an attractive candidate for the construction of novel materials and functional supramolecular assemblies. Although its published crystal structure does not show intermolecular hydrogen bonding, modifications to the scaffold could introduce this capability. nih.govnih.gov
Future research could focus on:
Crystal Engineering: By introducing functional groups capable of hydrogen bonding or other non-covalent interactions (e.g., halogen bonds, π-π stacking), it may be possible to guide the self-assembly of this compound derivatives into predictable and functional solid-state architectures. nih.govnih.gov
Supramolecular Polymers and Gels: Thiourea derivatives are known to act as organogelators, forming extended networks through hydrogen bonding. vulcanchem.com The potential of this compound derivatives to form gels in various organic solvents could be explored, leading to new soft materials with potential applications in areas like controlled release or catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and nitrogen atoms of the thiourea group are excellent coordinating sites for metal ions. mdpi.com This suggests that this compound could be used as a ligand to synthesize coordination polymers or MOFs with interesting catalytic, magnetic, or porous properties.
Design of Next-Generation Biologically Active Probes and Chemical Reagents for In Vitro Studies
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net Similarly, the thiourea functional group is present in a wide range of biologically active compounds. amanote.commdpi.com The combination of these two moieties in this compound makes it and its derivatives promising candidates for development as bioactive probes and reagents for in vitro studies.
Potential avenues for exploration include:
Scaffold for Bioactive Compound Libraries: this compound can serve as a starting point for the synthesis of a library of related compounds. By systematically modifying the cyclohexyl and pyrrolidine rings, it would be possible to conduct structure-activity relationship (SAR) studies to identify derivatives with specific biological activities, such as enzyme inhibition or receptor binding. nih.govibs.re.kr
Development of Chemosensors: The thiourea group is known to interact with various anions and metal ions. This property could be exploited to design derivatives of this compound that act as selective chemosensors, where binding to a target analyte results in a measurable signal (e.g., a change in color or fluorescence).
Probes for In Vitro Assays: By incorporating reporter groups (e.g., fluorophores or biotin), derivatives of this compound could be transformed into chemical probes. nih.gov These probes could be used in in vitro assays to study biological processes, such as identifying protein targets or monitoring enzyme activity. researchgate.net Research has shown that carbothioamide-based compounds can be designed as potential anticancer agents for in vitro evaluation. ibs.re.kr
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, moving it from a structurally characterized molecule to a versatile platform for the development of new technologies and scientific tools.
Q & A
Q. What are the established synthetic routes for N-cyclohexylpyrrolidine-1-carbothioamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic addition of pyrrolidine to cyclohexyl isothiocyanate in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include maintaining a 1:1 molar ratio, reaction temperature (0–5°C to minimize side reactions), and purification by recrystallization from ethanol . Optimization can involve adjusting solvent polarity (e.g., acetonitrile vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol are analyzed using a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Key parameters: orthorhombic space group Pbca, unit cell dimensions (a = 9.3808 Å, b = 10.925 Å, c = 23.540 Å), and refinement with SHELXL (R-factor = 0.053, wR = 0.190) . The pyrrolidine ring adopts an envelope conformation (C2 flap), while the cyclohexane ring is in a chair conformation .
Q. What spectroscopic techniques are used to validate the compound’s purity and identity?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in CDCl₃ confirms functional groups:
- ¹H NMR: N–H proton at δ ~8.5 ppm (broad singlet), pyrrolidine protons as multiplets (δ 1.8–3.4 ppm), cyclohexane protons at δ 1.2–2.1 ppm.
- ¹³C NMR: Thiocarbonyl (C=S) at δ ~200 ppm, cyclohexane carbons at δ 25–35 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion [M+H]⁺ (m/z 213.15) .
Advanced Research Questions
Q. How can intermolecular interactions in this compound crystals inform material design?
Methodological Answer: SC-XRD reveals weak N–H···S hydrogen bonds (2.42–2.50 Å) and van der Waals interactions driving crystal packing . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies interaction contributions: S···H (15–20%), H···H (60–65%). These interactions guide co-crystal design for enhanced solubility or stability. For example, introducing π-acidic coformers (e.g., 1,2-diiodotetrafluorobenzene) may stabilize supramolecular architectures .
Q. How can structural-activity relationships (SAR) be explored for this compound derivatives?
Methodological Answer:
- Synthetic diversification : Replace cyclohexyl with aryl groups (e.g., phenyl, naphthyl) via isothiocyanate intermediates .
- Bioactivity assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli). Correlate activity with substituent electronegativity (Hammett σ constants).
- Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer: For example, if NMR suggests rotational freedom in the cyclohexane ring but SC-XRD shows rigidity:
Q. What strategies mitigate low data-to-parameter ratios in X-ray refinement for this compound?
Methodological Answer: Low ratios (<20:1) risk overfitting. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
